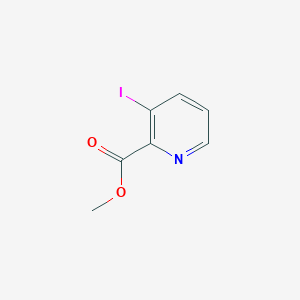![molecular formula C17H16N2OS2 B186423 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 132605-30-2](/img/structure/B186423.png)
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, also known as MBTPS, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MBTPS is a heterocyclic compound that contains a benzothiophene ring fused to a pyrimidine ring. This compound has been shown to have interesting biochemical and physiological effects, and its mechanism of action is still being studied.
Wirkmechanismus
The mechanism of action of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is still being studied. It has been proposed that the compound may act as a modulator of ion channels or as an inhibitor of enzymes involved in various biological processes. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to interact with several different proteins and receptors in the body, including GABA receptors and voltage-gated calcium channels.
Biochemische Und Physiologische Effekte
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have interesting biochemical and physiological effects. The compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of intracellular calcium levels. These effects suggest that 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one may have potential applications in the treatment of neurological disorders and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time without degradation. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation is that the synthesis of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a multi-step process that requires specialized equipment and expertise. Additionally, the compound is relatively expensive to produce, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the compound's potential applications in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is the compound's potential applications in cancer research, as it has been shown to have anti-proliferative effects on cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and to identify potential molecular targets for the compound.
Synthesemethoden
The synthesis of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been described in the literature. The compound can be prepared by reacting 2-amino-4-methyl-5-phenylthiophene-3-carboxylic acid with 2-bromo-1-(methylthio)benzene in the presence of a palladium catalyst. The resulting intermediate is then cyclized with cyanamide to form 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. The synthesis of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a multi-step process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential applications in scientific research. The compound has been shown to have interesting biochemical and physiological effects, and its mechanism of action is still being studied. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been used in various in vitro and in vivo experiments to investigate its effects on different biological systems. The compound has been shown to have potential applications in the fields of drug discovery, neuropharmacology, and cancer research.
Eigenschaften
CAS-Nummer |
132605-30-2 |
|---|---|
Produktname |
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one |
Molekularformel |
C17H16N2OS2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
6-methyl-3-phenyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N2OS2/c1-10-7-8-13-12(9-10)14-15(22-13)18-17(21)19(16(14)20)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,18,21) |
InChI-Schlüssel |
DZMQBDBEHWNHRW-UHFFFAOYSA-N |
Isomerische SMILES |
CC1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)S |
SMILES |
CC1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)












